A Technical Guide to the Synthesis and Characterization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
A Technical Guide to the Synthesis and Characterization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. The pyrido[2,3-d]pyrimidine core is structurally related to purines and is a privileged structure in the development of various therapeutic agents. This document outlines a plausible synthetic route, predicted analytical data, and detailed experimental protocols to facilitate its preparation and characterization in a laboratory setting.
Proposed Synthesis Pathway
The synthesis of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through a two-step process commencing from commercially available 2-amino-5-bromonicotinic acid. The initial step involves the amidation of the carboxylic acid to form the crucial intermediate, 2-amino-5-bromonicotinamide. Subsequent cyclization of this intermediate with a suitable one-carbon source, such as formic acid, yields the target pyridopyrimidine ring system.
Caption: Proposed two-step synthesis of the target compound.
Characterization Data
While direct experimental data for 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is not extensively available in the public domain, the following tables present predicted spectroscopic and physical data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Physical and Mass Spectrometry Data
| Property | Predicted Value |
| Molecular Formula | C₇H₅BrN₄O |
| Molecular Weight | 241.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| Mass Spec (EI) | m/z 240/242 [M]⁺, 212/214 [M-CO]⁺, 133 [M-Br-CO]⁺ |
Note: The mass spectrum is expected to show a characteristic 1:1 isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[1][2]
Predicted NMR Spectroscopic Data
The predicted NMR data is based on an analysis of related pyridopyrimidine structures.[3][4] Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆.
| ¹H NMR |
| Chemical Shift (δ, ppm) |
| ~12.5 |
| ~8.80 |
| ~8.55 |
| ~8.20 |
| ¹³C NMR |
| Chemical Shift (δ, ppm) |
| ~160.5 |
| ~155.0 |
| ~152.0 |
| ~148.0 |
| ~139.0 |
| ~118.0 |
| ~115.5 |
Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on the functional groups present in the molecule.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretching (amide) |
| ~1680 | Strong | C=O stretching (amide, lactam) |
| ~1620 | Medium | C=N stretching |
| ~1580 | Medium | C=C stretching (aromatic) |
| ~1200 | Medium | C-N stretching |
| ~600 | Medium-Strong | C-Br stretching |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one.
Synthesis of 2-Amino-5-bromonicotinamide (Intermediate)
-
Chlorination: To a suspension of 2-amino-5-bromonicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Solvent Removal: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amination: Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
Workup: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromonicotinamide.
Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one (Target Compound)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-bromonicotinamide (1.0 eq) in an excess of 98% formic acid (approximately 10-15 mL per gram of amide).
-
Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by TLC.[7]
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol.
-
Drying: Dry the solid product under high vacuum to afford 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one.
Caption: A typical workflow for synthesis and analysis.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the final product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs.
-
-
Mass Spectrometry (MS):
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Analysis: Introduce a dilute solution of the sample into the instrument. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment peaks.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to identify characteristic functional group absorptions.
-
This guide provides a foundational framework for the synthesis and characterization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one. Researchers should adapt these protocols as necessary based on available laboratory equipment and safety procedures.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
